molecular formula C17H18O5 B039686 Combretastatin A3 CAS No. 111394-45-7

Combretastatin A3

Cat. No.: B039686
CAS No.: 111394-45-7
M. Wt: 302.32 g/mol
InChI Key: XLGIRKMVTSMTDU-PLNGDYQASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Combretastatin A-3 is a naturally occurring stilbene derivative isolated from the bark of the South African bush willow tree, Combretum caffrum. This compound is part of the combretastatin family, known for their potent antimitotic and anticancer properties. Combretastatin A-3, like its analogs, exhibits significant biological activity, particularly in disrupting microtubule function in cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: Combretastatin A-3 can be synthesized through several methods. One common approach involves the Wittig reaction, where a phosphonium salt derived from 1-bromomethyl-3,4,5-trimethoxybenzene is coupled with a benzaldehyde derivative . This reaction typically requires a strong base such as sodium hydride and is conducted under an inert atmosphere to prevent oxidation.

Industrial Production Methods: Industrial production of combretastatins often involves the extraction of the natural compound from the bark of Combretum caffrum, followed by purification processes. Advances in synthetic chemistry have also enabled large-scale production through optimized synthetic routes, ensuring a consistent supply for research and therapeutic use .

Chemical Reactions Analysis

Types of Reactions: Combretastatin A-3 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various combretastatin derivatives, each with unique biological activities. For example, oxidation can lead to the formation of quinones, while reduction can produce dihydrostilbenes .

Scientific Research Applications

Combretastatin A-3 has a wide range of applications in scientific research:

Mechanism of Action

Combretastatin A-3 exerts its effects primarily by binding to the β-subunit of tubulin at the colchicine binding site. This binding inhibits tubulin polymerization, preventing the formation of microtubules essential for cell division. As a result, cancer cells are unable to complete mitosis, leading to cell cycle arrest and apoptosis . Additionally, combretastatin A-3 induces vascular disruption within tumors, causing necrosis of the tumor core while sparing the surrounding normal tissue .

Comparison with Similar Compounds

Combretastatin A-3 is often compared with other combretastatins, such as combretastatin A-4 and combretastatin A-1. While all these compounds share a similar stilbene structure, combretastatin A-3 is unique in its specific substitution pattern and biological activity . Other similar compounds include:

Combretastatin A-3 stands out due to its unique combination of chemical properties and biological activities, making it a valuable compound in both research and therapeutic contexts.

Properties

CAS No.

111394-45-7

Molecular Formula

C17H18O5

Molecular Weight

302.32 g/mol

IUPAC Name

5-[(Z)-2-(3-hydroxy-4-methoxyphenyl)ethenyl]-2,3-dimethoxyphenol

InChI

InChI=1S/C17H18O5/c1-20-15-7-6-11(8-13(15)18)4-5-12-9-14(19)17(22-3)16(10-12)21-2/h4-10,18-19H,1-3H3/b5-4-

InChI Key

XLGIRKMVTSMTDU-PLNGDYQASA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C\C2=CC(=C(C(=C2)OC)OC)O)O

SMILES

COC1=C(C=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)O)O

Canonical SMILES

COC1=C(C=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)O)O

Synonyms

combretastatin A-3
combretastatin A3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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